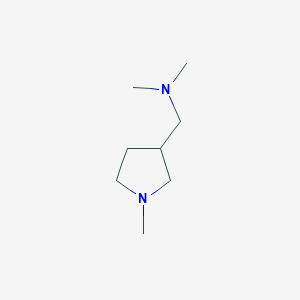

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine involves complex reactions and methodologies. For example, a novel 1,3-Dithiolane Compound N,N-dimethyl [(E)-(2-nitromethylene-1,3-dithiolan-4-yl)] methanamine has been synthesized through a condensation reaction, demonstrating the complexity involved in the synthesis of related compounds (Zhai Zhi-we, 2014). Another approach includes the synthesis of biobased N-methylpyrrolidone from γ-aminobutyric acid (GABA) highlighting a method for synthesizing related pyrrolidinyl compounds in a biobased manner (T. Lammens et al., 2010).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine and related compounds can be extensively analyzed through techniques such as NMR and X-ray diffraction. For instance, the crystal structure of a related 1,3-Dithiolane compound was analyzed via X-ray diffractions, providing insights into the molecular conformation and interactions (Zhai Zhi-we, 2014).

Chemical Reactions and Properties

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, highlighting its reactivity and functional versatility. For example, studies on similar compounds involve reactions such as condensation, methylation, and cyclization, showcasing the chemical reactivity and potential transformations (T. Lammens et al., 2010).

Physical Properties Analysis

The physical properties of N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine, such as melting point, boiling point, and solubility, are crucial for its application and handling. Although specific studies on these physical properties were not directly found, related compounds have been characterized by their physical and chemical properties, which can provide insights into the behavior of N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability under different conditions, are essential for understanding the compound's applications and safety. The synthesis and characterization of related compounds provide valuable information on the chemical properties that can be inferred for N,N-dimethyl(1-methylpyrrolidin-3-yl)methanamine (Zhai Zhi-we, 2014).

Applications De Recherche Scientifique

Synthesis and Characterization Applications

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine and its derivatives have been studied for various synthesis and characterization purposes. A novel 1,3-Dithiolane Compound, which includes a variation of N,N-dimethyl methanamine, was synthesized and characterized through techniques such as NMR and X-ray diffractions (Zhai, 2014). Additionally, (Anthracen-9-yl)methanamines, a class involving the compound, were studied for electron-transfer mediated reactions leading to the formation of specific products, confirmed by NMR data and X-ray crystallography (Vadakkan et al., 2005).

Biological and Antimicrobial Screening

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine and its analogs have been synthesized and evaluated for antimicrobial properties. For instance, a series of Mannich bases derived from the compound were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some derivatives displayed potency comparable or superior to commercial drugs (Desai et al., 2012).

Biobased Solvent Production

In the context of sustainable chemistry, a study investigated synthesizing N-Methylpyrrolidone (NMP), a solvent related to N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine, from biobased resources. The research showcased a one-pot procedure for transforming γ-aminobutyric acid to NMP, highlighting the compound's potential in sustainable industrial applications (Lammens et al., 2010).

Catalyst Applications

The compound's derivatives have been explored as catalysts for selective hydroxylation of alkanes, demonstrating its potential utility in organic synthesis and industrial processes. The study found that changing the donor atom on the capping ligand affected the catalytic efficiency, indicating the compound's role in fine-tuning catalytic reactions (Sankaralingam & Palaniandavar, 2014).

Optical and Electro-Optic Material Development

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine derivatives have been utilized in the development of optical and electro-optic materials. For example, pyrrole-based donor-acceptor chromophores involving the compound were synthesized and evaluated for their nonlinear optical/electro-optic properties, showing significant potential for advanced material applications (Facchetti et al., 2003).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N,N-dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9(2)6-8-4-5-10(3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAZDBSPGMXQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609001 | |

| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl(1-methylpyrrolidin-3-yl)methanamine | |

CAS RN |

1313738-92-9 | |

| Record name | 3-Pyrrolidinemethanamine, N,N,1-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-(1-methylpyrrolidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)